3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid
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Description
“3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” is a chemical compound with a linear formula of C16H17N3O3S . It is related to the class of compounds known as pyrimidines, which are vital constituents of nucleic acids and are employed as synthetic precursors of bioactive molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid”, has been reported in various studies . One method involves the alkylation of 4,6-dimethyl-2-pyrimidineacetonitrile with chloroacetic acid anilides . Other methods include reactions with enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .
Molecular Structure Analysis
The molecular structure of “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” can be analyzed using various spectroscopic techniques, including IR, UV-vis, 1H and 13C-NMR, and MS . The compound’s structure can also be viewed using computational methods .
Chemical Reactions Analysis
The chemical reactions involving “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” and related compounds have been studied . These reactions include condensation with benzaldehyde derivatives in the presence of an acid, Lewis acid, dehydrating agent, or strong organic base as catalyst .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid” can be characterized by analytical measurements such as CHN elemental analyses, solubility, melting point, and conductivity . The compound’s low molar conductivity values in dimethylsulfoxide suggest that it is non-ionic in nature .
Future Directions
Pyrimidine-based compounds, including “3-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .
Properties
IUPAC Name |
3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-6-10(2)17-15(16-9)22-8-13(19)18-12-5-3-4-11(7-12)14(20)21/h3-7H,8H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZQQASGVHGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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